Potassium chlorotrioxochromate

Vue d'ensemble

Description

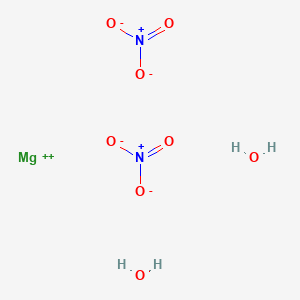

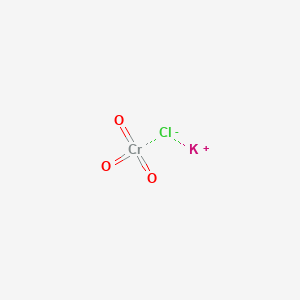

Potassium chlorotrioxochromate, also known as Potassium trioxochlorochromate, is a compound with the formula KCrClO3 . It is a monoclinic compound .

Molecular Structure Analysis

Potassium chlorotrioxochromate consists of one potassium cation (K+), one chlorine atom, one chromium atom, and three oxygen atoms . The exact molecular structure would require further investigation.Physical And Chemical Properties Analysis

Potassium chlorotrioxochromate is a compound with a molecular weight of 174.54 g/mol . As a member of the group 1 of alkali cations, potassium is highly reactive . It is highly soluble in water and reacts with it exothermically . More specific physical and chemical properties of Potassium chlorotrioxochromate would require additional investigation.Applications De Recherche Scientifique

Potassium in Agriculture : Römheld & Kirkby (2010) discuss the role of potassium in soil, plant physiology, and nutrition, emphasizing the need for research in these areas due to potassium's crucial role in plant stress situations, such as diseases and environmental stresses (Römheld & Kirkby, 2010).

Chromium's Environmental Impact : Reale et al. (2016) explore the impact of potassium dichromate on Lemna minor, revealing alterations in photosynthetic pathways and chloroplast structure due to chromium's presence (Reale et al., 2016).

Cytotoxicity of Potassium Dichromate : Patlolla et al. (2009) examine how potassium dichromate induces cytotoxicity, genotoxicity, and oxidative stress in human liver carcinoma cells, highlighting its potential as a toxicological model (Patlolla et al., 2009).

K-Cl Chemistry in Thermochemical Conversion Processes : Weng et al. (2020) conduct quantitative measurements of main potassium species in high-temperature environments, providing insights into potassium and chlorine chemistry during biomass utilization (Weng et al., 2020).

Chlorochromate Compounds : Debuyst et al. (1972) investigate the CrO3- radical in irradiated potassium chromate and chlorochromate, contributing to the understanding of these compounds' properties (Debuyst et al., 1972).

Potassium Dichromate Poisoning : Stift et al. (1998) describe a case of potassium dichromate poisoning and subsequent liver transplantation, illustrating the compound's toxicity (Stift et al., 1998).

Safety And Hazards

Potassium compounds, including Potassium chlorotrioxochromate, can pose safety hazards. They are often strong oxidizers that may cause fire or explosion . They can be harmful if swallowed or inhaled, and may cause severe skin burns and eye damage . Proper safety measures should be taken when handling these compounds.

Orientations Futures

The future directions for research on Potassium chlorotrioxochromate could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done on its safety and potential applications . This would contribute to a more comprehensive understanding of this compound and its potential uses.

Propriétés

IUPAC Name |

potassium;trioxochromium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPTQFCMJWPGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr](=O)=O.[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCrKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045369 | |

| Record name | Chromium potassium chloride oxide (CrKClO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium chlorotrioxochromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium chlorotrioxochromate | |

CAS RN |

16037-50-6 | |

| Record name | Chromate(1-), chlorotrioxo-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16037-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium potassium chloride oxide (CrKClO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium chlorotrioxochromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.